GSK1059615

Catalog No.
S529292
CAS No.
958852-01-2
M.F
C18H11N3O2S
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK1059615

CAS Number

958852-01-2

Product Name

GSK1059615

IUPAC Name

(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H11N3O2S

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10-

InChI Key

QDITZBLZQQZVEE-YBEGLDIGSA-N

SMILES

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4

Solubility

Soluble in DMSO

Synonyms

GSK-1059615; GSK 1059615; GSK1059615.

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4

Isomeric SMILES

C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4

Description

The exact mass of the compound (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione is 333.0572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione, also known as GSK1059615, is a compound currently under investigation for its potential as an antineoplastic agent. Its primary area of research interest lies in its inhibitory effect on phosphatidylinositol 3-kinase (PI3K), an enzyme critical for cell growth and proliferation [].

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

PI3K plays a crucial role in promoting cell survival and growth by signaling through various cellular pathways. Aberrant PI3K activity is implicated in the development and progression of several cancers []. (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione functions as a PI3K inhibitor, potentially offering a therapeutic strategy for targeting cancers driven by dysregulated PI3K signaling [].

GSK1059615 is classified as a small molecule with the chemical formula C₁₈H₁₁N₃O₂S. It has a molecular weight of approximately 333.37 g/mol and is known for its potent inhibitory effects on specific cancer-related pathways. The compound is recognized for its ability to inhibit the activity of phosphoinositide 3-kinase alpha and mammalian target of rapamycin, making it a valuable candidate for cancer treatment research .

The mechanism of action of (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidinedione has not been reported in the scientific literature. Many TZDs affect glucose metabolism, but the specific effects of this compound are unknown [].

GSK1059615 functions primarily through the inhibition of key signaling pathways involved in cell growth and survival. It acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream targets within the phosphoinositide 3-kinase and mammalian target of rapamycin pathways. This inhibition leads to a decrease in cell survival and proliferation in various cancer cell lines . Notably, GSK1059615 induces programmed necrosis rather than apoptosis in head and neck squamous cell carcinoma cells, highlighting its unique mechanism of action .

The biological activity of GSK1059615 has been extensively studied across different cancer types. It has demonstrated effectiveness in inhibiting the growth and survival of various cancer cells, including those from head and neck squamous cell carcinoma and gastric cancer. The compound has been shown to significantly reduce cell viability in vitro, with an IC50 value around 3 μM for head and neck squamous cell carcinoma cells . Additionally, GSK1059615 has been implicated in inducing cell cycle arrest and modulating apoptotic pathways in gastric cancer cells .

The synthesis of GSK1059615 involves multi-step organic synthesis techniques that typically include the formation of thiazolidinedione derivatives. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methodologies for similar compounds often involve coupling reactions between appropriate precursors followed by cyclization steps to form the thiazolidinedione core structure .

GSK1059615 is primarily being investigated for its therapeutic potential in various cancers. Clinical trials have explored its efficacy against lymphomas, solid tumors, endometrial cancer, and metastatic breast cancer . Its ability to inhibit critical signaling pathways makes it a promising candidate for combination therapies aimed at enhancing the effectiveness of existing treatments.

Interaction studies have highlighted GSK1059615's selective inhibition profile against specific isoforms of phosphoinositide 3-kinase. The compound exhibits high potency against mutant forms of p110α (such as E542K and E545K), which are commonly associated with oncogenic transformations in tumors . These studies emphasize the importance of understanding GSK1059615's interactions at the molecular level to optimize its therapeutic applications.

Several compounds share structural or functional similarities with GSK1059615, particularly within the category of phosphoinositide 3-kinase inhibitors. Below is a comparison highlighting some notable compounds:

Compound NameMechanism of ActionKey Features
GSK2126458PI3K/mTOR dual inhibitorBroad-spectrum anti-cancer activity
AZD8055mTOR inhibitorSelective for mTORC1 and mTORC2
MK-2206Allosteric Akt inhibitorEnhances efficacy when used with other agents

Uniqueness of GSK1059615:

  • Dual Inhibition: Unlike many inhibitors that target only one pathway (either PI3K or mTOR), GSK1059615 simultaneously inhibits both.
  • Mechanism of Cell Death: It induces programmed necrosis rather than apoptosis, which may offer advantages in overcoming resistance mechanisms commonly seen in cancer therapies.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

333.05719778 g/mol

Monoisotopic Mass

333.05719778 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

07YMO87363

Other CAS

958852-01-2

Wikipedia

GSK1059615
Gsk-1059615

Dates

Modify: 2023-08-15
1: Hong J, Dicker BL, Jayasinghe SN, De Gregorio F, Tian H, Han DY, Hudson KR. Strong inhibition of neutrophil-sperm interaction in cattle by selective phosphatidylinositol 3-kinase inhibitors. Biol Reprod. 2017 Nov 1;97(5):671-687. doi: 10.1093/biolre/iox121. PubMed PMID: 29036279.
2: Zellefrow CD, Sharlow ER, Epperly MW, Reese CE, Shun T, Lira A, Greenberger JS, Lazo JS. Identification of druggable targets for radiation mitigation using a small interfering RNA screening assay. Radiat Res. 2012 Sep;178(3):150-9. Epub 2012 Jul 2. PubMed PMID: 22747550; PubMed Central PMCID: PMC4528675.

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